N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide
Overview
Description
Acetamides are a class of organic compounds that share a common functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom (NH2). They are derived from acetic acid and have the general formula CH3CONH2 .
Molecular Structure Analysis
The molecular structure of acetamides is characterized by a carbonyl group (C=O) linked to a nitrogen atom (NH2). The carbon atom in the carbonyl group is sp2 hybridized, forming a planar structure around it .Chemical Reactions Analysis
Acetamides can undergo a variety of chemical reactions. For example, they can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines .Physical and Chemical Properties Analysis
Acetamides are typically colorless, hygroscopic solids. They have a relatively high boiling point due to the presence of polar C=O and N-H bonds, which allow for strong intermolecular hydrogen bonding .Scientific Research Applications
Optoelectronic Properties
Research on thiazole-based polythiophenes, including compounds similar to N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide, has shown that these compounds possess notable optoelectronic properties. For instance, the study by Camurlu and Guven (2015) synthesized thiazole-containing monomers which were then used for electrochemical polymerization. The conducting polymers derived from these monomers exhibited significant optical band gaps and were evaluated for their switching time and optical contrast, suggesting potential applications in optoelectronic devices (Camurlu & Guven, 2015).
Coordination Complexes and Antioxidant Activity
The creation of coordination complexes using pyrazole-acetamide derivatives, including structures akin to the molecule , has been explored for their potential in forming supramolecular architectures and exhibiting antioxidant activities. Chkirate et al. (2019) investigated this aspect and found significant antioxidant activity in the synthesized complexes, which could have implications for their use in various scientific applications (Chkirate et al., 2019).
Anticancer Agents
Compounds structurally related to this compound have been synthesized and evaluated for their anticancer activity. A study by Evren et al. (2019) focused on 5-methyl-4-phenyl thiazole derivatives, which demonstrated selective cytotoxicity against human lung adenocarcinoma cells, highlighting their potential as anticancer agents (Evren et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[5-(2-amino-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS2/c1-4-7(6-3-15-8(10)13-6)16-9(11-4)12-5(2)14/h3H,1-2H3,(H2,10,13)(H,11,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVCYSMRXGHUDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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